molecular formula C19H16N2O3S B2750428 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2097902-87-7

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2750428
CAS No.: 2097902-87-7
M. Wt: 352.41
InChI Key: FZZPTWPORBPKTK-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The chemical compound shares structural similarities with various heterocyclic compounds that have been synthesized and studied for their reactivity and potential applications. For instance, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by several reactions leading to 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This process demonstrates the compound's potential for modification and application in creating new heterocyclic compounds through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

Compounds with similar structures have been evaluated for their antiplasmodial activities. Hermann et al. (2021) reported on derivatives that showed activity against different strains of Plasmodium falciparum, highlighting the significance of the acyl moiety's nature and the phenyl ring substitution pattern on activity and cytotoxicity. This suggests that compounds like N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be structurally modified to enhance antiplasmodial properties (Hermann et al., 2021).

Enzyme Inhibition for Therapeutic Applications

Alnabulsi et al. (2018) investigated non-symmetrical furan amidines as potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Their work involved evaluating novel analogues with different heterocycles and functional groups, indicating a pathway for modifying and enhancing the bioactivity of compounds like this compound for specific therapeutic targets (Alnabulsi et al., 2018).

Synthesis of Energetic Materials

Yu et al. (2017) explored the synthesis of insensitive energetic materials using a structure that combines oxadiazole and furazan rings, leading to compounds with moderate thermal stabilities and insensitivity towards impact and friction. This research opens avenues for the development of new materials with enhanced safety and performance characteristics, suggesting potential applications for this compound in the field of energetic materials (Yu et al., 2017).

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12(9-13-11-25-18-7-3-2-5-14(13)18)20-19(22)15-10-17(24-21-15)16-6-4-8-23-16/h2-8,10-12H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZPTWPORBPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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